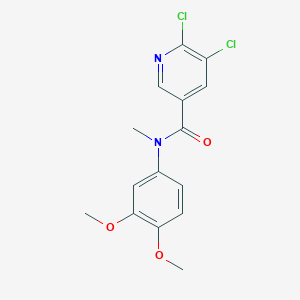
Ácido 5-carboxílico, sulfuro de omeprazol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Carboxylic acid, omeprazole sulphide, also known as 4-Methoxy-6-{[(5-methoxy-1H-benzimidazol-2-yl)thio]methyl}-5-methyl-3-pyridinecarboxylic acid, is a derivative of omeprazole. Omeprazole is a well-known proton pump inhibitor used to treat conditions like gastroesophageal reflux disease (GERD) and peptic ulcers. This compound is characterized by its unique structure, which includes a benzimidazole ring and a pyridine carboxylic acid moiety .
Aplicaciones Científicas De Investigación
5-Carboxylic acid, omeprazole sulphide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: As a derivative of omeprazole, it is investigated for its potential use in treating acid-related disorders. Its efficacy and safety profile are subjects of ongoing research.
Industry: The compound is used in the development of pharmaceuticals and as a reference standard in analytical chemistry
Análisis Bioquímico
Biochemical Properties
It is known that omeprazole, the parent compound, interacts with the H+/K+ ATPase enzyme system, inhibiting gastric acid secretion
Cellular Effects
Omeprazole is known to have effects on various types of cells and cellular processes . It influences cell function by reducing gastric acid secretion, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Omeprazole, the parent compound, exerts its effects at the molecular level by selectively inhibiting the H+/K+ ATPase enzyme system, thereby reducing gastric acid secretion
Metabolic Pathways
Omeprazole is metabolized in the liver by the cytochrome P450 system
Métodos De Preparación
The synthesis of 5-Carboxylic acid, omeprazole sulphide involves several steps. One common method includes the reaction of a reactive pyridine derivative with a substituted benzimidazole. The reaction conditions typically involve the use of solvents like methanol or ethanol and catalysts such as palladium on carbon. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the quality of the compound .
Análisis De Reacciones Químicas
5-Carboxylic acid, omeprazole sulphide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfoxide group back to the sulfide. Reducing agents like sodium borohydride are typically used.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzimidazole ring.
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the reagents and conditions used .
Mecanismo De Acción
The mechanism of action of 5-Carboxylic acid, omeprazole sulphide is similar to that of omeprazole. It inhibits the proton pump (H+/K+ ATPase) in the stomach lining, thereby reducing gastric acid secretion. The compound binds to the enzyme’s active site, blocking the final step of acid production. This non-competitive inhibition leads to a dose-dependent reduction in acid secretion .
Comparación Con Compuestos Similares
5-Carboxylic acid, omeprazole sulphide can be compared with other proton pump inhibitors and related compounds:
Omeprazole: The parent compound, widely used for treating acid-related disorders.
Esomeprazole: The S-enantiomer of omeprazole, known for its improved pharmacokinetic profile.
Lansoprazole: Another proton pump inhibitor with a similar mechanism of action but different chemical structure.
Rabeprazole: Known for its rapid onset of action and longer duration of effect.
Each of these compounds has unique properties that make them suitable for specific clinical applications. 5-Carboxylic acid, omeprazole sulphide stands out due to its potential use as an intermediate in the synthesis of novel therapeutic agents.
Propiedades
IUPAC Name |
4-methoxy-6-[(6-methoxy-1H-benzimidazol-2-yl)sulfanylmethyl]-5-methylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c1-9-14(18-7-11(16(21)22)15(9)24-3)8-25-17-19-12-5-4-10(23-2)6-13(12)20-17/h4-7H,8H2,1-3H3,(H,19,20)(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNOSHBGSJBEMGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CN=C1CSC2=NC3=C(N2)C=C(C=C3)OC)C(=O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(2-fluorophenyl)piperazin-1-yl]quinoxaline](/img/structure/B2419457.png)
![7-[Cyclohexyl(hydroxy)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one](/img/structure/B2419458.png)
![(E)-N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-phenylethenesulfonamide](/img/structure/B2419459.png)

![N-{3-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide](/img/structure/B2419465.png)
![4-({4-[(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}methyl)benzonitrile](/img/structure/B2419466.png)
![3-[(2-Methylpropan-2-yl)oxycarbonylamino]quinoline-2-carboxylic acid](/img/structure/B2419467.png)
![5-[(E)-1-(4-chlorophenoxy)-2-phenylethenyl]-1-(2,4-dichlorobenzenesulfonyl)-1H-pyrazole](/img/structure/B2419468.png)
![N-[(2-Cyclopentyloxy-4-methoxyphenyl)methyl]but-2-ynamide](/img/structure/B2419470.png)


